5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features an ethyl group, a methoxypentyl group, and an amine group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Methoxypentyl Group: The methoxypentyl group can be attached through a nucleophilic substitution reaction using a suitable methoxypentyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of the methoxypentyl group.
5-Ethyl-4-(1-hydroxyethyl)-1H-pyrazol-3-amine: Similar structure but with a hydroxyethyl group instead of the methoxypentyl group.
5-Ethyl-4-(1-chloropentan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a chloropentyl group instead of the methoxypentyl group.
Uniqueness
The uniqueness of 5-Ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the methoxypentyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
647854-13-5 |
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Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-ethyl-4-(1-methoxypentan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-6-8(7-15-3)10-9(5-2)13-14-11(10)12/h8H,4-7H2,1-3H3,(H3,12,13,14) |
InChI Key |
FDSRTRVGUDZSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC)C1=C(NN=C1N)CC |
Origin of Product |
United States |
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